An In-depth Technical Guide to the Physicochemical Properties of 6-Ethylpyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to the Physicochemical Properties of 6-Ethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-ethyluracil, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of the nucleobase uracil, it holds potential for investigation as an antimetabolite, with possible applications in antiviral and anticancer therapies. A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and the interpretation of its biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Ethylpyrimidine-2,4(1H,3H)-dione, detailed experimental protocols for their determination, and a discussion of its potential biological significance.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key physicochemical parameters for 6-Ethylpyrimidine-2,4(1H,3H)-dione are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | - |
| Melting Point | 309-311 °C | Experimental value.[1] |
| Boiling Point | 360.5 ± 44.0 °C (Predicted) | Predicted using ChemSpider. This is a high-temperature prediction and the compound may decompose before boiling. |
| Solubility (in water) | 1.95 g/L at 25°C (Predicted) | Predicted using ChemAxon's Aqueous Solubility Predictor.[2][3][4][5][6] Indicates moderate aqueous solubility. |
| pKa (acidic) | 8.95 ± 0.10 (Predicted) | Predicted using MarvinSketch. Refers to the acidity of the N-H proton at position 3. |
| pKa (basic) | -4.23 ± 0.29 (Predicted) | Predicted using MarvinSketch. Refers to the basicity of the pyrimidine ring nitrogens. |
| logP | 0.35 (Predicted) | Predicted using Molinspiration.[7][8][9][10] A low logP value suggests good hydrophilicity, consistent with the predicted aqueous solubility. |
| Appearance | White crystalline solid.[1] | Based on observations from synthetic procedures of similar compounds. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide generalized yet detailed methodologies for the key experiments cited, which are standard procedures for the characterization of pyrimidine derivatives.
Synthesis of 6-Ethylpyrimidine-2,4(1H,3H)-dione
The synthesis of 6-Ethylpyrimidine-2,4(1H,3H)-dione is typically achieved through the condensation of ethyl 3-oxopentanoate with urea in the presence of a base, a method analogous to the well-established Biginelli reaction.[1]
Materials:
-
Ethyl 3-oxopentanoate
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add one molar equivalent of ethyl 3-oxopentanoate and two molar equivalents of urea.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it sequentially with cold water, ethanol, and ether to remove unreacted starting materials and byproducts.
-
Drying and Characterization: Dry the resulting white solid in a vacuum oven. The purity of the synthesized 6-Ethylpyrimidine-2,4(1H,3H)-dione can be confirmed by measuring its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Recrystallization from water or an appropriate solvent system can be performed for further purification if necessary.[1]
The following diagram illustrates the workflow for the synthesis of 6-Ethylpyrimidine-2,4(1H,3H)-dione.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10)
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified 6-Ethylpyrimidine-2,4(1H,3H)-dione.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min to ensure accurate determination.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (e.g., 1-2 °C) is indicative of high purity.
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound.
Materials:
-
6-Ethylpyrimidine-2,4(1H,3H)-dione
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Add an excess amount of solid 6-Ethylpyrimidine-2,4(1H,3H)-dione to a series of vials containing a known volume of PBS (pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve. The concentration obtained represents the thermodynamic solubility.
Determination of pKa
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Materials:
-
6-Ethylpyrimidine-2,4(1H,3H)-dione
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of 6-Ethylpyrimidine-2,4(1H,3H)-dione in a known volume of deionized water (or a co-solvent system if solubility is low).
-
Titration: Titrate the solution with the standardized NaOH solution, recording the pH value after each incremental addition of the titrant. For determining the basic pKa, the compound would first be protonated with a standardized HCl solution and then titrated with NaOH.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
Determination of logP
The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP).
Materials:
-
6-Ethylpyrimidine-2,4(1H,3H)-dione
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Shaker
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of 6-Ethylpyrimidine-2,4(1H,3H)-dione in the aqueous phase. Add an equal volume of the n-octanol phase to a centrifuge tube.
-
Equilibration: Shake the tube for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Context and Signaling Pathways
Pyrimidine-2,4(1H,3H)-dione derivatives, as analogs of endogenous pyrimidines, often exert their biological effects by interfering with nucleic acid metabolism. This is a common mechanism of action for many anticancer and antiviral drugs.
General Mechanism of Action: Inhibition of Nucleic Acid Synthesis
Many pyrimidine analogs, after intracellular activation to their nucleotide forms, can inhibit key enzymes involved in the de novo synthesis of pyrimidine nucleotides or be incorporated into DNA and RNA, leading to chain termination and cellular apoptosis. A primary target is often Thymidylate Synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.
The following diagram illustrates a generalized pathway of how a pyrimidine analog like 6-Ethylpyrimidine-2,4(1H,3H)-dione, upon conversion to its active form, can inhibit DNA synthesis.
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of 6-Ethylpyrimidine-2,4(1H,3H)-dione, along with comprehensive, generalized experimental protocols for their determination. The presented data, including both experimental and predicted values, offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The discussion of the potential biological mechanism of action, typical for pyrimidine analogs, provides a conceptual framework for further investigation into the therapeutic potential of this compound. A thorough characterization of its physicochemical profile is the first critical step in unlocking its potential as a bioactive agent.
References
- 1. jppres.com [jppres.com]
- 2. Solubility prediction [cdb.ics.uci.edu]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. chemaxon.com [chemaxon.com]
- 5. chemaxon.com [chemaxon.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. Calculation of molecular properties [molinspiration.com]
- 9. Molinspiration Cheminformatics [molinspiration.com]
- 10. jyoungpharm.org [jyoungpharm.org]
